molecular formula C10H9BrF4S B14071340 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14071340
M. Wt: 317.14 g/mol
InChI Key: CRXJRNQPYKBOHL-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a fluoro group, and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-(trifluoromethylthio)benzene and 1,3-dibromopropane.

    Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the benzene ring, followed by the addition of 1,3-dibromopropane to introduce the bromopropyl group.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene depends on its specific application

    Molecular Targets: The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

    Pathways Involved: The fluoro and trifluoromethylthio groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene and 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene.

    Uniqueness: The presence of both fluoro and trifluoromethylthio groups in the same molecule imparts unique electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9BrF4S

Molecular Weight

317.14 g/mol

IUPAC Name

4-(3-bromopropyl)-2-fluoro-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrF4S/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

CRXJRNQPYKBOHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)F)SC(F)(F)F

Origin of Product

United States

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